molecular formula C21H14ClNO3 B13370691 6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide

6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B13370691
M. Wt: 363.8 g/mol
InChI Key: BYJGTXHWQIMPBW-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide is a synthetic small molecule featuring a chromene (benzopyran) core substituted with chloro and methyl groups at positions 6 and 7, respectively. The 3-carboxamide moiety is linked to a 2-naphthyl aromatic system. Its design incorporates a naphthyl group to enhance lipophilicity and π-π stacking interactions with target proteins, as seen in analogous compounds .

Properties

Molecular Formula

C21H14ClNO3

Molecular Weight

363.8 g/mol

IUPAC Name

6-chloro-7-methyl-N-naphthalen-2-yl-4-oxochromene-3-carboxamide

InChI

InChI=1S/C21H14ClNO3/c1-12-8-19-16(10-18(12)22)20(24)17(11-26-19)21(25)23-15-7-6-13-4-2-3-5-14(13)9-15/h2-11H,1H3,(H,23,25)

InChI Key

BYJGTXHWQIMPBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-7-methyl-4H-chromen-4-one and 2-naphthylamine.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reagents such as chlorine or bromine can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Pharmacological Profiles

The compound’s structural uniqueness lies in its 2-naphthyl substitution, which distinguishes it from related chromene derivatives. Key comparisons include:

Compound Substituents Key Pharmacological Properties Reference
Target Compound 6-Cl, 7-Me, 2-naphthyl High affinity for kinase/receptor targets
N-(Phenyl)-chromene analogs Phenyl instead of naphthyl Lower receptor affinity due to reduced π-surface
1-Naphthyl derivatives 1-naphthyl substitution Similar affinity but altered binding orientation
Ex-RAD analogs Sulfone/sulfoxide substituents Radioprotective effects in vitro/in vivo
  • Phenyl vs. Naphthyl Substitutions : Replacing the phenyl group in chromene carboxamides with a 2-naphthyl group (as in the target compound) increases binding affinity by ~189-fold for receptors like 5-HT7R due to enhanced hydrophobic interactions and π-π stacking within hydrophobic pockets (e.g., formed by ECL2 and TM domains) .
  • 1-Naphthyl vs. 2-Naphthyl : Both isomers exhibit high receptor affinity, but molecular docking reveals subtle differences in binding orientation. The 2-naphthyl group in the target compound aligns more favorably with residues like Arg7.36, stabilizing the ligand-receptor complex .

Selectivity Over Related Targets

The 2-naphthyl substitution improves selectivity for 5-HT7R over off-target receptors (e.g., 5-HT1AR and D2R). For example:

  • 5-HT7R/5-HT1AR Selectivity Ratio : The target compound maintains a ratio comparable to second-generation leads (e.g., compound 2 in ), whereas phenyl-substituted analogs show reduced selectivity .
  • Metabolic Stability : Naphthyl derivatives generally exhibit superior metabolic stability compared to phenyl analogs, as the extended aromatic system reduces susceptibility to oxidative degradation .

Comparison with Radioprotective Chromene Derivatives

The target compound shares structural motifs with 2-naphthyl benzyl sulfoxide/sulfone derivatives (e.g., Ex-RAD analogs in ).

Property Target Compound Ex-RAD Analogs
Core Structure Chromene-3-carboxamide Benzyl sulfoxide/sulfone
Key Substituents 2-Naphthyl, Cl, Me 2-Naphthyl, sulfoxide/sulfone
Primary Activity Receptor modulation Radioprotection
In Vivo Efficacy Not reported Demonstrated in murine models

Research Findings and Implications

Receptor Binding: The 2-naphthyl group in the target compound optimizes interactions with hydrophobic pockets in 5-HT7R, achieving nanomolar affinity (Ki < 10 nM), surpassing phenyl analogs by orders of magnitude .

Synthetic Flexibility : The chromene core allows modular substitution, enabling tuning of electronic and steric properties. For instance, chloro and methyl groups may enhance metabolic stability or solubility .

Unmet Challenges : Unlike Ex-RAD derivatives, the target compound lacks in vivo efficacy data for radioprotection. Further studies are needed to explore its pharmacokinetics and toxicity .

Biological Activity

6-Chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide is a compound belonging to the chromene class, which has garnered attention due to its potential biological activities. Chromenes and their derivatives are known for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article aims to synthesize existing research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

The structure of 6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide can be represented as follows:

  • Molecular Formula : C_{15}H_{12}ClN O_{3}
  • Molecular Weight : 287.71 g/mol
  • IUPAC Name : 6-Chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

  • Reactive Oxygen Species (ROS) Generation : Similar to other naphthoquinone derivatives, it may induce oxidative stress through ROS generation, leading to apoptosis in cancer cells .
  • Inhibition of Key Enzymes : Compounds in this class often inhibit enzymes critical for tumor growth and survival, such as topoisomerases and kinases .
  • Interference with Cellular Signaling Pathways : The compound may modulate pathways involving tumor suppressor proteins like p53, enhancing apoptotic signaling in malignant cells .

Biological Activity

Recent studies have demonstrated the following biological activities associated with 6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide:

Anticancer Activity

Research indicates that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies on human melanoma cells (SK-MEL-28) showed that treatment with this compound resulted in increased apoptotic cell populations compared to untreated controls .

Antimicrobial Properties

Compounds similar to 6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide have shown efficacy against bacterial strains, suggesting potential applications in treating infections. The specific mechanisms involve disrupting bacterial cell wall synthesis and function.

Case Studies and Research Findings

A summary of notable studies on the biological activity of related compounds is presented below:

StudyCompoundCell Line/ModelKey Findings
Naphthoquinone DerivativesSK-MEL-28Induced apoptosis in 52–81% of treated cells; significant increase in early and late apoptotic markers.
Various NaphthoquinonesHEK-293Evaluated for cytotoxicity; showed selective toxicity toward cancer cells while sparing normal cells.
Chromene DerivativesBacterial StrainsExhibited antimicrobial activity against Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-7-methyl-N-(2-naphthyl)-4-oxo-4H-chromene-3-carboxamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Core Formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., Meldrum’s acid) to form the 4-oxo-4H-chromene scaffold.

Chlorination/Methylation : Introduce chloro and methyl groups at positions 6 and 7 via electrophilic substitution, using reagents like N-chlorosuccinimide (NCS) or methyl iodide under controlled conditions .

Amidation : Coupling the chromene-3-carboxylic acid intermediate with 2-naphthylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

  • Purification : Use column chromatography (silica gel, DCM/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the chromene core (e.g., δ ~6.5–8.5 ppm for aromatic protons) and naphthylamide group (δ ~7.2–8.3 ppm). Compare with literature data for analogous chromene-3-carboxamides .
  • XRD : Resolve crystal packing and confirm substituent positions (e.g., chloro at C6, methyl at C7). Triclinic or monoclinic systems are common for chromene derivatives .
  • HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 392.08) and fragmentation patterns .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays. Chromene carboxamides often target ATP-binding pockets .
  • Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT assay, comparing IC50 values with cisplatin .

Advanced Research Questions

Q. What reaction mechanisms explain the substituent-directed reactivity of the chloro and methyl groups in this compound?

  • Methodological Answer :
  • Chloro Group : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaOH/EtOH), enabling replacement with amines or thiols. Steric hindrance from the methyl group at C7 slows reactivity at C6 .
  • Methyl Group : Electron-donating effect stabilizes the chromene core but may reduce electrophilicity at adjacent positions. Use DFT calculations to map charge distribution .

Q. How do crystallographic data resolve contradictions in reported molecular conformations of similar chromene derivatives?

  • Methodological Answer :
  • Compare torsion angles (e.g., C3-C4-O4-C11) across crystal structures. For example, bulky naphthyl substituents may force non-planar conformations, altering π-π stacking interactions .
  • Use Mercury software to analyze packing motifs (e.g., herringbone vs. layered structures) and correlate with solubility data .

Q. What strategies address discrepancies in reported bioactivity data for structurally related chromene carboxamides?

  • Methodological Answer :
  • Standardize Assays : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
  • SAR Studies : Systematically modify substituents (e.g., replace naphthyl with phenyl or heteroaryl) and compare IC50 trends. QSAR models can predict activity cliffs .

Q. How can computational modeling predict the binding mode of this compound with therapeutic targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonds between the carboxamide and Thr766/Met769 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What advanced techniques identify degradation products under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor via LC-MS/MS (Q-TOF) to detect hydrolyzed products (e.g., free chromene acid or naphthylamine) .
  • Stability Studies : Use Arrhenius plots to predict shelf-life under varying temperatures .

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